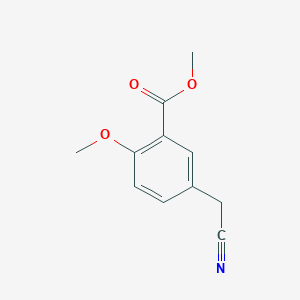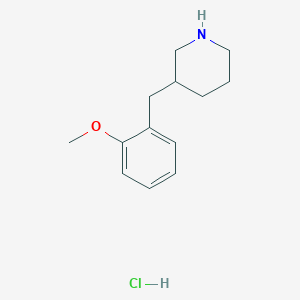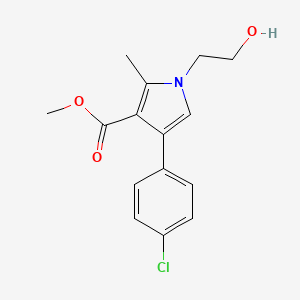![molecular formula C7H9N3O4S B3022464 Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate CAS No. 1240284-08-5](/img/structure/B3022464.png)
Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation reactions and the use of various reagents to introduce functional groups. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves a one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similarly, methyl (5-oxopyrazol-3-yl)acetate is used in conjunction with methylthiocyanate and Ni(OAc)2 to produce a heterocyclic N,S-ketene acetal, which serves as a synthon for further synthesis . These methods suggest that the synthesis of "Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate" could involve similar condensation reactions and the use of nucleophilic reagents to introduce the thioacetate group.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction, as seen in the study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . This compound crystallizes in the monoclinic system, and its structure is stabilized by intermolecular interactions such as C-H···O and C-H···π interactions. These findings can be extrapolated to suggest that "Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate" may also exhibit similar crystalline properties and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be quite diverse. For example, methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate undergoes nitration to produce a carboxylic acid, which can then be used in a Hofmann rearrangement to yield an amino-nitropyrazole . This indicates that nitro groups on pyrazole rings can participate in further chemical transformations, which could be relevant for the nitro group present in "Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from their synthesis and molecular structure. For instance, the presence of nitro groups and other substituents can influence the compound's reactivity, stability, and solubility. The use of protecting groups, as seen in the synthesis of 4-methyl-3-nitro-5-R-pyrazoles, can also affect the compound's properties by temporarily modifying its reactivity . These aspects are crucial for understanding the behavior of "Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate" in various chemical environments.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
A significant application of related compounds involves the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The chemistry of pyrazoline derivatives, for instance, has been extensively studied for their utility in synthesizing various heterocyclic structures due to their reactivity and versatility. These compounds serve as pivotal intermediates for creating a wide spectrum of biologically active molecules, highlighting the importance of related chemical structures in medicinal chemistry and synthetic organic chemistry (Gomaa & Ali, 2020).
Pharmaceutical Applications
Methyl substituted pyrazoles, which are structurally related to the compound , have been identified for their potent medicinal properties. They exhibit a broad spectrum of biological activities, emphasizing the role of such compounds in drug discovery and development processes. This illustrates the potential pharmaceutical applications of compounds within this chemical class, including "Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate," in creating new therapeutic agents (Sharma et al., 2021).
Biopolymer Modification and Applications
Related research also extends to the modification of biopolymers, where derivatives of pyrazole and similar heterocyclic compounds are utilized. These modifications aim to develop new materials with specific properties for various industrial applications, including drug delivery systems and environmentally friendly alternatives to traditional polymers. The chemical reactivity and functional group diversity of compounds like "Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate" play a crucial role in these applications (Petzold-Welcke et al., 2014).
Fuel Additives and Environmental Sustainability
Another area of application involves the production and purification of fuel additives, such as Methyl Tert-butyl Ether (MTBE), where related compounds may be used in synthesis or purification processes. The research in this field focuses on improving the efficiency and environmental impact of fuel additive production, indicating the potential for "Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate" and similar chemicals to contribute to more sustainable practices in the chemical industry (Pulyalina et al., 2020).
Eigenschaften
IUPAC Name |
methyl 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-4-6(10(12)13)7(9-8-4)15-3-5(11)14-2/h3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUQLACDAOHKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)SCC(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3022384.png)





![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3022397.png)
![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)

![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022402.png)

